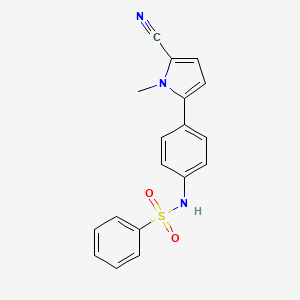
3-Iodo-6,7-dimethoxy-1H-quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-6,7-dimethoxy-1H-quinolin-4-one is a quinoline derivative known for its unique chemical properties and potential applications in various fields such as medicinal chemistry and organic synthesis. Quinoline derivatives are often studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6,7-dimethoxy-1H-quinolin-4-one typically involves the iodination of 6,7-dimethoxyquinolin-4(1H)-one. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be essential to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-6,7-dimethoxy-1H-quinolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an aminoquinoline derivative, while coupling reactions could produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Iodo-6,7-dimethoxy-1H-quinolin-4-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, they might inhibit enzyme activity or bind to receptors to modulate cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
6,7-dimethoxyquinolin-4(1H)-one: Lacks the iodine substituent but shares the core structure.
3-chloro-6,7-dimethoxyquinolin-4(1H)-one: Similar structure with a chlorine atom instead of iodine.
3-bromo-6,7-dimethoxyquinolin-4(1H)-one: Similar structure with a bromine atom instead of iodine.
Uniqueness
3-Iodo-6,7-dimethoxy-1H-quinolin-4-one is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine substituent can enhance the compound’s ability to participate in certain chemical reactions, such as coupling reactions, and might also affect its interaction with biological targets.
Propiedades
Fórmula molecular |
C11H10INO3 |
|---|---|
Peso molecular |
331.11 g/mol |
Nombre IUPAC |
3-iodo-6,7-dimethoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10INO3/c1-15-9-3-6-8(4-10(9)16-2)13-5-7(12)11(6)14/h3-5H,1-2H3,(H,13,14) |
Clave InChI |
KXRBOVWMHVRPKD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)I)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-methylphenyl)sulfonyl]-3-oxo-2-Piperazineacetic acid](/img/structure/B8650640.png)


![Tert-butyl(3-chloro-2-{[3-(propylsulfonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8650661.png)
![N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B8650673.png)


![5-(Hydroxymethyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B8650687.png)


